molecular formula C5H3ClF3N3 B8116640 3-Chloro-5-(trifluoromethyl)pyrazin-2-amine

3-Chloro-5-(trifluoromethyl)pyrazin-2-amine

Cat. No.: B8116640
M. Wt: 197.54 g/mol
InChI Key: RVCZCLSMQQUTHL-UHFFFAOYSA-N
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Description

3-Chloro-5-(trifluoromethyl)pyrazin-2-amine is an organic compound with the molecular formula C5H3ClF3N3 It is a pyrazine derivative characterized by the presence of a chloro group at the 3-position and a trifluoromethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(trifluoromethyl)pyrazin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide (NaNH2) or thiourea can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a pyrazine oxide .

Scientific Research Applications

3-Chloro-5-(trifluoromethyl)pyrazin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-(trifluoromethyl)pyrazin-2-amine involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
  • 2-Chloro-5-(trifluoromethyl)pyridin-3-amine
  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine

Uniqueness

3-Chloro-5-(trifluoromethyl)pyrazin-2-amine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-5-(trifluoromethyl)pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClF3N3/c6-3-4(10)11-1-2(12-3)5(7,8)9/h1H,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCZCLSMQQUTHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)N)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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